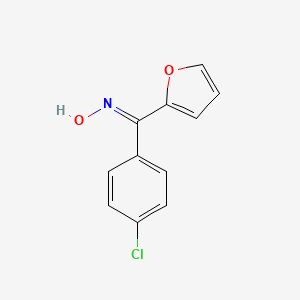

(E)-(4-chlorophenyl)(2-furyl)methanone oxime

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(E)-(4-chlorophenyl)(2-furyl)methanone oxime” is a chemical compound used in scientific research . Its unique structure offers potential applications in various fields, including pharmaceuticals and organic synthesis.

Molecular Structure Analysis

The molecular formula of “(E)-(4-chlorophenyl)(2-furyl)methanone oxime” is C11H8ClNO2 . It has an average mass of 221.640 Da and a monoisotopic mass of 221.024353 Da .Physical And Chemical Properties Analysis

“(E)-(4-chlorophenyl)(2-furyl)methanone oxime” has a density of 1.3±0.1 g/cm3, a boiling point of 342.9±38.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 61.9±3.0 kJ/mol and a flash point of 161.2±26.8 °C . The compound has a molar refractivity of 58.0±0.5 cm3 .Applications De Recherche Scientifique

Chlorophenols in Environmental Research

Research on chlorophenols (CPs) highlights their environmental presence and toxic effects, particularly in aquatic systems. CPs are recognized for causing oxidative stress, immune system alterations, and disrupting endocrine functions in fish, showcasing the environmental and biological impact of chlorinated compounds. This area of study underscores the importance of investigating the environmental fate and toxicological effects of synthetic compounds, including potentially those similar to "(E)-(4-chlorophenyl)(2-furyl)methanone oxime" (Tingting Ge et al., 2017).

Methanotrophs and Methane Oxidation

Methanotrophs, bacteria that consume methane as their carbon source, are studied for their potential in biotechnological applications, including environmental remediation and sustainable production of valuable chemicals from methane. This research illustrates the utility of biological systems in recycling and utilizing greenhouse gases, suggesting a potential interest in understanding how chemical compounds like "(E)-(4-chlorophenyl)(2-furyl)methanone oxime" might interact with or influence such biological processes (P. Strong et al., 2015).

Chemical Oxidation Studies

The study of methanol oxidation pathways, particularly in relation to fuel cell technologies, emphasizes the complexity of chemical oxidation processes and the need for understanding the mechanisms and kinetics involved. This research area may offer insights into the chemical behavior and potential applications of "(E)-(4-chlorophenyl)(2-furyl)methanone oxime" in energy-related fields or as a substrate in catalytic reactions (Jamie L. Cohen et al., 2007).

Propriétés

IUPAC Name |

(NE)-N-[(4-chlorophenyl)-(furan-2-yl)methylidene]hydroxylamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2/c12-9-5-3-8(4-6-9)11(13-14)10-2-1-7-15-10/h1-7,14H/b13-11+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCXDTBNVQYEHKQ-ACCUITESSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=NO)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=COC(=C1)/C(=N/O)/C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-(4-chlorophenyl)(2-furyl)methanone oxime | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyphenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2559203.png)

![1-(5-(Methylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2559206.png)

![1-[(2,3-dichlorophenyl)methyl]-1H-pyrazol-5-amine hydrochloride](/img/structure/B2559208.png)

![2-[[4,5-bis(4-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(2-cyano-3-methylbutan-2-yl)acetamide](/img/structure/B2559213.png)

![3-[3-(Difluoromethyl)-5-methyl-4-nitropyrazol-1-yl]butanoic acid](/img/structure/B2559219.png)

![5,8-Diphenyl-3-(trifluoromethyl)pyrido[2,3-d]pyridazine](/img/structure/B2559222.png)